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Compound of Interest

Compound Name: 3,4-Diethylhexa-1,5-diene

Cat. No.: B15472069 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This document provides a comprehensive technical overview of meso-3,4-diethylhexa-1,5-
diene, a stereoisomer of a C10H18 diene. Due to the limited availability of dedicated literature

for this specific compound, this guide outlines a probable synthetic pathway based on

established stereoselective methodologies for analogous structures. Furthermore, it presents

predicted spectroscopic data for its characterization and discusses its potential reactivity,

particularly concerning the Cope rearrangement. This guide is intended to serve as a valuable

resource for researchers interested in the synthesis and application of substituted 1,5-dienes.

Introduction
meso-3,4-Diethylhexa-1,5-diene is a chiral molecule that, due to its plane of symmetry, is

achiral overall. The interest in such 3,4-disubstituted hexa-1,5-dienes often stems from their

utility as precursors in stereoselective rearrangements, most notably the Cope rearrangement,

which allows for the creation of new carbon-carbon bonds with a high degree of stereocontrol.
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Property Value Source

Molecular Formula C10H18 [1][2]

Molecular Weight 138.2499 g/mol [1][2]

IUPAC Name
(3R,4S)-3,4-diethylhexa-1,5-

diene

InChI

InChI=1S/C10H18/c1-5-9(6-

2)10(7-3)8-4/h5,7,9-

10H,1,3,6,8H2,2,4H3/t9-,10+

[1]

InChIKey
SLBUEUWNNTZSNQ-

AOOOYVTPSA-N
[1]

Proposed Synthesis
A robust and stereoselective synthesis of meso-3,4-diethylhexa-1,5-diene can be envisioned

through a two-step process involving a Claisen rearrangement followed by a Wittig reaction.

This approach is analogous to the reported synthesis of meso-3,4-dimethylhexa-1,5-diene.

Synthesis Workflow

Step 1: Claisen Rearrangement Step 2: Wittig Reaction

2-Ethylbut-2-en-1-ol + Ethyl vinyl ether

erythro-2,3-Diethylpent-4-enal

 [3,3]-sigmatropic rearrangement 
 (Acid catalyst, Heat)

erythro-2,3-Diethylpent-4-enal

meso-3,4-Diethylhexa-1,5-diene

 Wittig Olefination 
 (e.g., in DMSO)

Methylenetriphenylphosphorane

 Wittig Olefination 
 (e.g., in DMSO)

Click to download full resolution via product page

Caption: Proposed two-step synthesis of meso-3,4-diethylhexa-1,5-diene.
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Detailed Experimental Protocols (Hypothetical)
Step 1: Synthesis of erythro-2,3-Diethylpent-4-enal via Claisen Rearrangement

The Claisen rearrangement of an allylic alcohol with a vinyl ether is a classic method for the

synthesis of γ,δ-unsaturated aldehydes.[3][4][5] The stereochemistry of the starting allylic

alcohol dictates the stereochemistry of the product.

Reagents:

(E)-2-Ethylbut-2-en-1-ol

Ethyl vinyl ether (in excess)

Propionic acid (catalytic amount)

Procedure:

A mixture of (E)-2-ethylbut-2-en-1-ol and a catalytic amount of propionic acid is heated in a

sealed tube with a large excess of ethyl vinyl ether.

The reaction is heated for an extended period (e.g., 24-48 hours) at a temperature

sufficient to induce the rearrangement (typically 100-150 °C).

The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas

chromatography (GC).

Upon completion, the excess ethyl vinyl ether is removed by distillation.

The crude product is purified by fractional distillation under reduced pressure to yield

erythro-2,3-diethylpent-4-enal.

Step 2: Synthesis of meso-3,4-Diethylhexa-1,5-diene via Wittig Reaction

The Wittig reaction is a widely used method for converting aldehydes and ketones into alkenes.

[6][7] The use of an unstabilized ylide like methylenetriphenylphosphorane typically provides

good yields.
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Reagents:

erythro-2,3-Diethylpent-4-enal

Methyltriphenylphosphonium bromide

A strong base (e.g., sodium hydride or n-butyllithium)

Anhydrous solvent (e.g., dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF))

Procedure:

Methyltriphenylphosphonium bromide is suspended in the anhydrous solvent under an

inert atmosphere (e.g., nitrogen or argon).

The strong base is added slowly at a controlled temperature (e.g., 0 °C) to generate the

methylenetriphenylphosphorane ylide.

A solution of erythro-2,3-diethylpent-4-enal in the same anhydrous solvent is then added

dropwise to the ylide solution.

The reaction mixture is allowed to warm to room temperature and stirred until the starting

aldehyde is consumed, as monitored by TLC or GC.

The reaction is quenched by the addition of water.

The product is extracted with a nonpolar solvent (e.g., pentane or diethyl ether).

The combined organic layers are washed with brine, dried over an anhydrous salt (e.g.,

MgSO4), and the solvent is removed under reduced pressure.

The crude product is purified by column chromatography on silica gel or by distillation to

afford meso-3,4-diethylhexa-1,5-diene.

Characterization
As no published spectra for meso-3,4-diethylhexa-1,5-diene are readily available, the

following data are predicted based on the known spectra of analogous compounds and
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standard chemical shift values.

Spectroscopic Data (Predicted)
Technique Predicted Data

¹H NMR (CDCl₃)

δ ~5.7-5.9 ppm (m, 2H, -CH=CH₂), ~4.9-5.1

ppm (m, 4H, -CH=CH₂), ~2.0-2.2 ppm (m, 2H, -

CH(Et)-), ~1.4-1.6 ppm (m, 4H, -CH₂CH₃), ~0.8-

1.0 ppm (t, 6H, -CH₂CH₃)

¹³C NMR (CDCl₃)

δ ~142 ppm (-CH=CH₂), ~114 ppm (-CH=CH₂),

~50 ppm (-CH(Et)-), ~25 ppm (-CH₂CH₃), ~12

ppm (-CH₂CH₃)

IR (neat)

ν ~3075 cm⁻¹ (=C-H stretch), ~2960, 2875 cm⁻¹

(C-H stretch), ~1640 cm⁻¹ (C=C stretch), ~990,

910 cm⁻¹ (=C-H bend)

Mass Spec. (EI) m/z (%): 138 (M⁺), 109, 95, 81, 67, 55, 41

Reactivity: The Cope Rearrangement
meso-3,4-Diethylhexa-1,5-diene is a prime candidate for the Cope rearrangement, a[3][3]-

sigmatropic rearrangement that occurs upon heating.[8][9] This concerted reaction proceeds

through a chair-like transition state and is highly stereospecific.

meso-3,4-Diethylhexa-1,5-diene

Chair-like Transition State

 Heat 

(3Z,7E)-Deca-3,7-diene

 [3,3]-Sigmatropic 
 Rearrangement 
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Caption: Cope rearrangement of meso-3,4-diethylhexa-1,5-diene.

The rearrangement of the meso isomer is expected to stereoselectively yield the (3Z, 7E)-deca-

3,7-diene. This transformation is a powerful tool in organic synthesis for the construction of

complex molecules with defined stereochemistry.

Conclusion
While a dedicated and comprehensive body of literature on meso-3,4-diethylhexa-1,5-diene is

not readily apparent, its synthesis and characterization can be confidently predicted based on

well-established chemical principles and analogous compounds. The proposed synthetic route,

involving a Claisen rearrangement and a subsequent Wittig reaction, offers a stereocontrolled

pathway to this molecule. Its significance lies primarily in its potential as a precursor in the

Cope rearrangement for the stereoselective synthesis of more complex structures, making it a

molecule of interest for synthetic and medicinal chemists. Further experimental validation of the

proposed synthesis and characterization is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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